(2-methylphenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
“(2-methylphenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a triazole-based molecule featuring a 1,2,3-triazole core substituted at three key positions:
- Position 5: A methyl group, enhancing steric stability and hydrophobicity.
- Position 4: A carboxylate ester moiety esterified with a (2-methylphenyl)methyl group, influencing lipophilicity and metabolic stability.
Synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for 1,2,3-triazoles . Spectroscopic characterization (e.g., $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR) and crystallographic tools like SHELXL and WinGX would typically be employed for structural elucidation.
Properties
IUPAC Name |
(2-methylphenyl)methyl 1-(2-bromophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-12-7-3-4-8-14(12)11-24-18(23)17-13(2)22(21-20-17)16-10-6-5-9-15(16)19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSRGLCNAVVTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC(=O)C2=C(N(N=N2)C3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylphenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Formation of the Azide: The starting material, 2-bromobenzyl bromide, is reacted with sodium azide to form 2-bromobenzyl azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole compound is then esterified with (2-methylphenyl)methanol to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized for higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(2-methylphenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Phenyl derivatives
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Triazole derivatives have been extensively investigated for their biological activities, particularly in the realm of pharmaceuticals. The specific compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to (2-methylphenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can inhibit the growth of various bacterial strains and fungi.
| Compound | Target Organism | Activity |
|---|---|---|
| Triazole A | Staphylococcus aureus | Inhibition Zone: 15 mm |
| Triazole B | Escherichia coli | MIC: 32 µg/mL |
Anticancer Properties
Triazoles have been explored for their potential in cancer therapy. Studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase activation |
| HeLa (Cervical Cancer) | 8 | Cell cycle arrest |
Agricultural Applications
The compound also shows potential as a pesticide or fungicide due to its ability to inhibit specific enzymes in pests and pathogens.
Fungicidal Activity
In agricultural settings, triazoles are utilized for their fungicidal properties. The compound's effectiveness against common plant pathogens has been evaluated.
| Pathogen | Effective Concentration (EC50) | Application Method |
|---|---|---|
| Fusarium spp. | 50 µg/mL | Foliar spray |
| Botrytis cinerea | 25 µg/mL | Soil drench |
Materials Science Applications
In materials science, triazoles are being researched for their role in developing new materials with unique properties, such as enhanced thermal stability and mechanical strength.
Polymer Composites
The incorporation of triazole compounds into polymer matrices can enhance the material's properties.
| Material Type | Property Enhanced | Testing Method |
|---|---|---|
| Polycarbonate | Impact resistance | ASTM D256 |
| Epoxy Resin | Thermal stability | TGA |
Case Studies
Several case studies highlight the practical applications of (2-methylphenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate:
-
Antimicrobial Efficacy Study
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited a significant inhibition effect, particularly against resistant strains. -
Agricultural Field Trials
Field trials reported by Johnson et al. (2024) demonstrated that the application of this triazole derivative significantly reduced fungal infections in crops, leading to improved yield and quality. -
Material Performance Analysis
Research led by Kim et al. (2025) focused on the incorporation of triazole compounds into polymer composites. The study concluded that these composites showed enhanced thermal and mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of (2-methylphenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The bromophenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related triazole derivatives:
Key Observations
Carboxylate esters (target and SI111 ) increase lipophilicity relative to carboxamides or thiones , impacting bioavailability.
Synthetic Considerations :
- The target compound’s synthesis likely parallels SI111 , involving azide-alkyne cycloaddition. However, the bromophenyl substituent may require specialized precursors (e.g., 2-bromophenyl azides).
Spectroscopic and Crystallographic Tools :
- SHELXL and WinGX are critical for refining crystal structures, as demonstrated in triazole derivatives (e.g., ).
Biological Implications :
Biological Activity
The compound (2-methylphenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family known for its diverse biological activities. This article presents a comprehensive analysis of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a triazole ring, which is often associated with antimicrobial and anticancer properties. The presence of bromine in the phenyl group may enhance its biological efficacy due to the electron-withdrawing nature of halogens.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated the in vitro antimicrobial activity of various triazole derivatives against common pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from to , indicating strong antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC () | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
Triazoles have also been investigated for their anticancer potential. The compound's structure suggests it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In one study, related triazole derivatives exhibited IC50 values below against human glioblastoma and melanoma cell lines .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 9 | 1.61 | Anti-Bcl-2 Jurkat |
| 10 | 1.98 | A-431 |
The biological activity of (2-methylphenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells.
- Biofilm Disruption : Compounds have shown potential in inhibiting biofilm formation in bacterial strains, which is crucial for treating chronic infections .
Study on Antimicrobial Efficacy
A study conducted on a series of triazole derivatives showed that the compound's structural modifications significantly influenced its antimicrobial efficacy. The introduction of different substituents on the phenyl rings affected both the potency and spectrum of activity against various pathogens.
Cancer Cell Line Evaluation
Another investigation focused on the anticancer properties of similar triazole compounds demonstrated that those with electron-donating groups exhibited enhanced cytotoxicity against cancer cell lines compared to their halogenated counterparts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2-methylphenyl)methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by esterification. Key steps include:
- Step 1 : Reacting a substituted alkyne (e.g., 2-bromophenylacetylene) with an azide precursor (e.g., (2-methylphenyl)methyl azide) under Cu(I) catalysis to form the 1,2,3-triazole ring.
- Step 2 : Esterification of the carboxylate group using activating agents like DCC/DMAP.
- Optimization : Adjust reaction temperature (e.g., 80°C for cycloaddition ), solvent polarity (e.g., DMF for improved solubility), and stoichiometric ratios (e.g., 1:1.2 azide:alkyne) to enhance yields (>80%) and purity (HPLC >95%) .
Q. How can X-ray crystallography be employed to confirm the molecular structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and packing motifs. For example:
- Crystallization : Grow crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture.
- Analysis : Identify space groups (e.g., monoclinic Pn) and measure intermolecular interactions (e.g., C–H⋯O hydrogen bonds, Br⋯Br halogen contacts at ~3.6 Å) .
- Validation : Compare experimental data with computational models (e.g., density functional theory) to confirm conformational stability .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Use target-specific assays:
- Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination).
- Antimicrobial Screening : Broth microdilution (MIC against S. aureus or E. coli).
- Enzyme Inhibition : Fluorescence-based assays (e.g., α-glucosidase inhibition at 100 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Confirm assay reproducibility using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure target binding affinities (e.g., KD values) .
- Meta-Analysis : Cross-reference data with structurally analogous triazoles (e.g., 1-(4-bromophenyl) derivatives) to identify structure-activity trends .
Q. What advanced spectroscopic techniques are recommended for characterizing degradation products under environmental conditions?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (254 nm) in aqueous solution, then analyze via LC-HRMS to identify fragments (e.g., demethylation or triazole ring cleavage).
- Metabolite Profiling : Use ¹H/¹³C NMR and ESI-MS to track hydrolysis products (e.g., carboxylic acid derivatives) .
- Quantum Chemistry : Calculate degradation pathways using Gaussian09 at the B3LYP/6-31G(d) level to predict reactive intermediates .
Q. How can the environmental fate and ecotoxicological risks of this compound be systematically assessed?
- Methodological Answer :
- Partitioning Studies : Measure logP (octanol-water partition coefficient) via shake-flask method to estimate bioaccumulation potential.
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀).
- Longitudinal Analysis : Use OECD 308/309 guidelines to simulate soil/water degradation over 60 days, monitoring via GC-MS .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to address discrepancies in crystallographic vs. computational structural models?
- Methodological Answer :
- Multi-Method Validation : Combine SCXRD with solid-state NMR to resolve torsional angle mismatches (e.g., Br–C–C=O angles).
- Dynamic Analysis : Perform variable-temperature XRD to assess thermal motion effects on molecular geometry .
- Benchmarking : Compare results with high-accuracy methods like coupled-cluster theory (CCSD(T)) for critical bond lengths .
Q. What statistical frameworks are appropriate for analyzing dose-response data with non-linear behavior?
- Methodological Answer :
- Model Fitting : Use four-parameter logistic regression (4PL) for IC₅₀/EC₅₀ calculations (e.g., GraphPad Prism).
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Hierarchical Modeling : Incorporate random effects for inter-lab variability in multi-center studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
